4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole
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Overview
Description
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole is a complex heterocyclic compound It features a unique structure that combines several bioactive moieties, including triazole, pyridazine, pyrrole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of intermediate compounds under acidic or basic conditions. For instance, the triazole ring can be formed through the cyclization of hydrazine derivatives with ortho esters . The pyridazine ring is typically synthesized via condensation reactions involving hydrazine and diketones . The final step often involves the formation of the thiazole ring through the reaction of thiourea with α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazine rings, known for its pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a similar triazole ring, used in energetic materials.
Pyrazolo[3,4-d]pyrimidine: Features a fused pyrazole and pyrimidine ring, investigated for its potential as a CDK2 inhibitor.
Properties
Molecular Formula |
C17H19N7OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H19N7OS/c1-2-14-19-20-15-3-4-16(21-24(14)15)22-5-11-7-23(8-12(11)6-22)17(25)13-9-26-10-18-13/h3-4,9-12H,2,5-8H2,1H3 |
InChI Key |
AQQDPCKDRRPHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CSC=N5 |
Origin of Product |
United States |
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